molecular formula C16H14N4O2S2 B2999958 2-(3-phenylureido)-N-(thiophen-2-ylmethyl)thiazole-4-carboxamide CAS No. 941968-44-1

2-(3-phenylureido)-N-(thiophen-2-ylmethyl)thiazole-4-carboxamide

Cat. No.: B2999958
CAS No.: 941968-44-1
M. Wt: 358.43
InChI Key: YYUIAUCGURFQNJ-UHFFFAOYSA-N
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Description

2-(3-phenylureido)-N-(thiophen-2-ylmethyl)thiazole-4-carboxamide (CAS 941968-44-1) is a synthetic thiazole-carboxamide derivative of interest in medicinal chemistry and drug discovery research . Thiazole rings are privileged structures in pharmaceutical development, known to contribute to a wide spectrum of biological activities . While the specific biological data for this compound is limited in the public domain, structural analogs based on the thiazole-carboxamide core have demonstrated significant research potential. Studies on similar compounds have shown promising anticancer properties against various human cancer cell lines, including neuroblastoma (SKNMC), hepatocarcinoma (Hep-G2), and breast cancer (MCF-7) . Other research avenues for thiazole-carboxamide derivatives include their evaluation as cyclooxygenase (COX) inhibitors with anti-inflammatory potential , and as negative allosteric modulators of AMPA receptors, suggesting possible neuroprotective applications . Furthermore, such derivatives are being explored as inhibitors of specific tyrosine kinases, like c-Met, which is a target in oncology . The structure of this compound, featuring a phenylureido moiety and a thiophen-2-ylmethyl group, offers a versatile scaffold for further chemical modification and structure-activity relationship (SAR) studies. This product is intended for research use by qualified laboratory professionals only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

2-(phenylcarbamoylamino)-N-(thiophen-2-ylmethyl)-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O2S2/c21-14(17-9-12-7-4-8-23-12)13-10-24-16(19-13)20-15(22)18-11-5-2-1-3-6-11/h1-8,10H,9H2,(H,17,21)(H2,18,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYUIAUCGURFQNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)NC2=NC(=CS2)C(=O)NCC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-phenylureido)-N-(thiophen-2-ylmethyl)thiazole-4-carboxamide typically involves multi-step organic reactions. One possible route could involve the following steps:

    Formation of the Thiazole Ring: Starting with a suitable thioamide and an α-haloketone to form the thiazole ring.

    Introduction of the Ureido Group: Reacting the thiazole intermediate with phenyl isocyanate to introduce the phenylureido group.

    Attachment of the Thiophen-2-ylmethyl Group: Using a suitable thiophene derivative to attach the thiophen-2-ylmethyl group to the thiazole ring.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxide or sulfone derivatives.

    Reduction: Reduction reactions could target the carbonyl group in the carboxamide, potentially forming amine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation could yield sulfoxides or sulfones, while reduction might produce amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Potential use as a lead compound for drug development.

    Industry: Possible applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(3-phenylureido)-N-(thiophen-2-ylmethyl)thiazole-4-carboxamide would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, modulating their activity. The molecular targets could include proteins involved in cell signaling pathways, leading to effects such as inhibition of cell proliferation or induction of apoptosis.

Comparison with Similar Compounds

The structural and functional attributes of 2-(3-phenylureido)-N-(thiophen-2-ylmethyl)thiazole-4-carboxamide can be contextualized against related thiazole carboxamides and ureido-thiazole derivatives. Below is a detailed analysis:

Structural Analogues with Ureido-Thiazole Motifs
Compound Name Key Structural Features Synthesis & Purity Biological Relevance
N-Isobutyl-2-(2-(3-phenylureido)thiazol-4-yl)acetamide (CAS 923139-19-9) Thiazole core with 3-phenylureido and isobutyl-acetamide side chain Not specified; likely via coupling reactions Potential kinase inhibitor (analogous to kinase-targeting thiazoles)
Compound 31 () 3-Aminobenzamido substituent, 2-benzoylphenyl group Method B; 99% purity (HPLC) Peptidomimetic enigma protein modulator
N-[2-(2-Benzothiazolylamino)ethyl]-2-[(2-Thienylmethyl)thio]-benzamide Benzothiazole core with thiophenemethylthio and ethylamino groups Not detailed (patent literature) Investigated for anticancer and antiviral activity

Key Observations :

  • The thiophen-2-ylmethyl group in the target compound distinguishes it from N-isobutyl-2-(2-(3-phenylureido)thiazol-4-yl)acetamide , which lacks aromatic heterocycles in the carboxamide side chain. This difference may influence solubility and target selectivity.
Functional Analogues: Thiazole Carboxamides in Drug Development
Compound Name Target/Application Structural Comparison to Target Compound Efficacy/Data
Acotiamide Hydrochloride (CAS 773092-05-0) Functional dyspepsia treatment 4-Thiazolecarboxamide with bis(isopropyl)aminoethyl and dimethoxybenzoyl groups Clinically approved; enhances gastric motility via acetylcholinesterase inhibition
Thioxothiazolidinyl-Acetamides () Urease inhibitors Thioxothiazolidine core vs. thiazole; similar carboxamide substituents IC₅₀ values < 10 µM against Helicobacter pylori urease
Compound 36 () Not specified Cyclopropylamide substituent; 3,4,5-trimethoxybenzamido group 99% HPLC purity; high-yield synthesis (96%) via Method B

Key Observations :

  • Acotiamide shares the thiazole-carboxamide scaffold but incorporates bulkier substituents, which may limit blood-brain barrier penetration compared to the target compound’s thiophene group .

Key Observations :

  • The target compound’s synthesis may face challenges similar to Compound 34 , where bulky substituents (e.g., thiophen-2-ylmethyl) reduce yield. However, Compound 53 demonstrates that hydrophobic groups (e.g., 4,4-difluorocyclohexyl) can be incorporated without compromising purity .
  • Purity for ureido-thiazoles generally exceeds 95% when using optimized coupling reagents (e.g., HATU or EDCI), as seen in Compound 31 (99% purity) .

Biological Activity

The compound 2-(3-phenylureido)-N-(thiophen-2-ylmethyl)thiazole-4-carboxamide is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 2-(3-phenylureido)-N-(thiophen-2-ylmethyl)thiazole-4-carboxamide is C17H20N4O2SC_{17}H_{20}N_{4}O_{2}S, with a molecular weight of approximately 344.43 g/mol . The compound features a thiazole ring, which is known for its diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.

Synthesis

The synthesis of this compound typically involves the reaction of a thiazole derivative with an isocyanate in an organic solvent such as dichloromethane or tetrahydrofuran. The reaction conditions can significantly affect the yield and purity of the final product.

Anticancer Activity

Research indicates that compounds similar to 2-(3-phenylureido)-N-(thiophen-2-ylmethyl)thiazole-4-carboxamide exhibit significant anticancer properties. For instance, derivatives containing thiazole rings have shown cytotoxic effects against various cancer cell lines, including:

Compound TypeCell Line TestedIC50 (μM)
Thiazole DerivativeMCF-7 (Breast Cancer)8.107
Thiazole DerivativeHepG2 (Liver Cancer)10.28
Thiazole DerivativeA549 (Lung Cancer)1.16

Studies have demonstrated that these compounds can inhibit specific enzymes involved in cancer cell proliferation and induce apoptosis through caspase activation pathways .

Antimicrobial Activity

The compound's thiazole moiety contributes to its potential as an antimicrobial agent. Research has shown that thiazole derivatives can effectively inhibit the growth of various bacterial and fungal strains. For example:

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus25 μg/mL
Escherichia coli20 μg/mL
Candida albicans15 μg/mL

These findings suggest that modifications in the structure can enhance the antimicrobial efficacy of thiazole derivatives .

The biological activity of 2-(3-phenylureido)-N-(thiophen-2-ylmethyl)thiazole-4-carboxamide is primarily attributed to its interaction with various molecular targets within cells. The compound may inhibit specific enzymes or receptors involved in signaling pathways associated with inflammation and cancer progression. The binding affinity to these targets is crucial for its therapeutic potential.

Case Studies

Several studies have highlighted the effectiveness of thiazole derivatives in clinical settings:

  • Study on Anticancer Effects : A recent study evaluated the cytotoxic effects of several thiazole derivatives against different cancer cell lines. The results indicated that compounds similar to 2-(3-phenylureido)-N-(thiophen-2-ylmethyl)thiazole-4-carboxamide showed higher efficacy than traditional chemotherapeutic agents like doxorubicin, particularly against breast and liver cancer cell lines .
  • Antimicrobial Efficacy : Another study focused on the antimicrobial properties of thiazole derivatives, demonstrating significant activity against both gram-positive and gram-negative bacteria as well as fungi. The study emphasized the importance of structural modifications for enhancing antimicrobial activity .

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